Fmoc-erythro-Sphingosine

Übersicht

Beschreibung

Fmoc-erythro-Sphingosine: is a derivative of sphingosine, a type of sphingolipid that plays a crucial role in cellular processes such as cell proliferation, differentiation, and apoptosis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in organic synthesis to protect amine functionalities during chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-erythro-Sphingosine typically involves the protection of the amine group of erythro-sphingosine with the Fmoc group. This can be achieved by reacting erythro-sphingosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are generally mild, and the product is purified through standard chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-erythro-Sphingosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the sphingosine backbone can be oxidized to form ketones or aldehydes.

Reduction: The double bonds in the sphingosine backbone can be reduced to form saturated derivatives.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated sphingosine derivatives.

Substitution: Formation of free amine sphingosine.

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-erythro-Sphingosine is used as a building block in the synthesis of complex sphingolipids and glycosphingolipids. It serves as a precursor for the preparation of various bioactive molecules .

Biology: In biological research, this compound is used to study the role of sphingolipids in cellular processes. It is particularly useful in investigating the mechanisms of cell signaling and apoptosis .

Medicine: The compound has potential therapeutic applications due to its ability to inhibit protein kinase C, which is involved in various pathological conditions, including cancer and neurodegenerative diseases .

Industry: this compound is used in the production of specialized lipids and as a reagent in the synthesis of complex organic molecules .

Wirkmechanismus

Molecular Targets and Pathways: Fmoc-erythro-Sphingosine exerts its effects primarily by inhibiting protein kinase C activity. This inhibition affects several signal transduction pathways, leading to alterations in cell proliferation, differentiation, and apoptosis . The compound also interacts with other enzymes involved in sphingolipid metabolism, further influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Erythro-Sphingosine: The parent compound without the Fmoc group.

Phytosphingosine: A similar sphingolipid with an additional hydroxyl group.

Dihydrosphingosine: A reduced form of sphingosine with no double bonds in the backbone.

Uniqueness: Fmoc-erythro-Sphingosine is unique due to the presence of the Fmoc protecting group, which allows for selective reactions and modifications. This makes it a valuable tool in synthetic organic chemistry and peptide synthesis .

Biologische Aktivität

Fmoc-erythro-sphingosine is a sphingosine derivative that has garnered attention due to its potential biological activities, particularly in the context of sphingolipid metabolism and cellular signaling pathways. Sphingolipids, including sphingosine and its derivatives, play critical roles in various physiological processes such as cell growth, differentiation, and apoptosis. This article explores the biological activity of this compound, drawing on recent studies and findings.

Chemical Structure and Properties

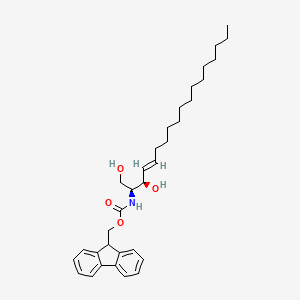

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of sphingosine. This modification enhances its stability and solubility, making it suitable for various biological assays. The general structure can be represented as follows:

1. Role in Cell Signaling

Sphingosine derivatives, including this compound, are known to influence several signaling pathways. They can modulate the activity of sphingosine kinases (SphK), which are enzymes that phosphorylate sphingosine to produce sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule involved in:

- Cell proliferation : S1P promotes cell growth and survival in various cell types.

- Apoptosis regulation : It has been shown that alterations in sphingolipid metabolism can lead to changes in apoptosis rates, particularly in cancer cells .

2. Influence on Cancer Biology

Recent studies have highlighted the role of sphingolipids in hematological malignancies. For instance, dysregulation of sphingolipid metabolism, including the action of sphingosine and its analogs, has been linked to increased proliferation and survival of cancer cells . this compound may exhibit similar effects by modulating SphK activity, thereby influencing tumorigenicity.

3. Neuroprotective Effects

Sphingosine derivatives have been implicated in neuroprotection. Research indicates that they can protect neuronal cells from oxidative stress-induced apoptosis. This compound may enhance cell survival through its action on SphK pathways, promoting the production of neuroprotective factors .

Case Study 1: Sphingolipid Metabolism in Cancer

A study investigated the effects of sphingosine analogs on leukemia cell lines. The results demonstrated that treatment with sphingosine derivatives led to increased apoptosis and reduced proliferation in these cells. Specifically, this compound was noted for its ability to induce mitochondrial damage and activate caspase pathways, further linking it to potential therapeutic applications in cancer treatment .

Case Study 2: Neuroprotection Mechanisms

In a model of neurodegeneration, this compound was evaluated for its protective effects against oxidative stress. The compound was found to significantly reduce cell death in neuronal cultures exposed to harmful agents, suggesting its utility as a neuroprotective agent .

Research Findings

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)31(24-35)34-33(37)38-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h14-23,30-32,35-36H,2-13,24-25H2,1H3,(H,34,37)/b23-14+/t31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNQQIYQAZKODL-MLXMVAJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747815 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56607-19-3 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.